![molecular formula C21H22N4O4S2 B4675799 N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4675799.png)
N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic chemical precursors. For example, derivatives of 1,3,4-thiadiazole can be synthesized through reactions involving thiourea and iodine or chloroacetylbenzene, leading to compounds with potential biological activity (Pavlova et al., 2022). Microwave-assisted synthesis methods have also been employed to synthesize thiadiazole derivatives, highlighting the efficiency and efficacy of modern synthesis techniques (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often elucidated using X-ray diffraction and spectral analysis techniques. For instance, the crystal structure of certain thiadiazole compounds has been determined to crystallize in specific space groups, with hydrogen bond interactions stabilizing the molecular structure (Sharma et al., 2016). Such analyses provide detailed insights into the geometric and electronic configurations of these compounds, which are crucial for understanding their chemical behavior and potential interactions.
Chemical Reactions and Properties
Thiadiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactions involving thiadiazole compounds can lead to the formation of novel structures with significant biological activities. The reactivity of these compounds under different conditions, such as oxidative dimerization, is a subject of active research, contributing to the development of new synthetic methodologies and compounds with improved properties (Patil et al., 2009).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science. Studies often utilize techniques like Hirshfeld surface analysis to understand the intermolecular interactions that influence these physical properties (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with biological targets, are fundamental aspects of their research. Molecular docking studies, for instance, have been employed to predict interactions with biological enzymes, suggesting potential applications in drug development (Pavlova et al., 2022). Additionally, the exploration of their antimicrobial and anticancer activities further demonstrates the broad spectrum of chemical properties relevant to pharmaceutical sciences.
Future Directions
properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-28-15-9-10-17(29-2)16(12-15)22-19(27)13-30-21-25-24-20(31-21)23-18(26)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,22,27)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOWGZCUVUQCQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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